REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]2[n:5][c:6]([Cl:18])[n:7][c:8]([N:12]3[CH2:13][CH2:14][O:15][CH2:16][CH2:17]3)[c:9]2[n:10][cH:11]1.[CH3:35][CH2:36][OH:37].[CH:19](=[O:20])[c:21]1[cH:22][cH:23][c:24]([B:26]([OH:27])[OH:28])[o:25]1.[Na+:29].[Na+:30].[O-:31][C:32](=[O:33])[O-:34].[OH2:79].[Pd:38]([Cl:39])[Cl:40].[c:41]1([P:42]([c:43]2[cH:44][cH:45][cH:46][cH:47][cH:48]2)[c:49]2[cH:50][cH:51][cH:52][cH:53][cH:54]2)[cH:55][cH:56][cH:57][cH:58][cH:59]1.[c:60]1([P:61]([c:62]2[cH:63][cH:64][cH:65][cH:66][cH:67]2)[c:68]2[cH:69][cH:70][cH:71][cH:72][cH:73]2)[cH:74][cH:75][cH:76][cH:77][cH:78]1>>[c:2]1(-[c:24]2[cH:23][cH:22][c:21]([CH:19]=[O:20])[o:25]2)[cH:3][c:4]2[n:5][c:6]([Cl:18])[n:7][c:8]([N:12]3[CH2:13][CH2:14][O:15][CH2:16][CH2:17]3)[c:9]2[n:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1nc(N2CCOCC2)c2ncc(Br)cc2n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(B(O)O)o1
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
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Cl[Pd]Cl
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cl[Pd]Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccc(P(c2ccccc2)c2ccccc2)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(P(c2ccccc2)c2ccccc2)cc1
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Name
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|
Type
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product
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Smiles
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O=Cc1ccc(-c2cnc3c(N4CCOCC4)nc(Cl)nc3c2)o1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |